molecular formula C14H19N B14703403 1-(2-Phenylprop-1-en-1-yl)piperidine CAS No. 24401-44-3

1-(2-Phenylprop-1-en-1-yl)piperidine

Cat. No.: B14703403
CAS No.: 24401-44-3
M. Wt: 201.31 g/mol
InChI Key: WEGINNWNXJKJFI-UHFFFAOYSA-N
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Description

1-(2-Phenylprop-1-en-1-yl)piperidine is a chemical compound with the molecular formula C14H19N . While direct biological data for this specific compound is limited, its structure, featuring a piperidine ring linked to a phenyl-substituted propenyl group, identifies it as a piperidine derivative of significant interest in medicinal chemistry research. The piperidine moiety is a fundamental pharmacophore present in a wide array of biologically active molecules . Recent studies on novel piperidine-based hybrids have demonstrated potent anti-ulcer activity in experimental models, with certain compounds inhibiting gastric ulcer formation and increasing gastric mucin secretion . Furthermore, piperidine and its derivatives are extensively investigated for their potential in central nervous system (CNS) drug discovery. Research into aminoethyl-substituted chalcones, for example, has identified potent acetylcholinesterase (AChE) inhibitors with in vivo activity that improves memory in experimental models of dementia, highlighting the piperidine ring's relevance in developing therapies for conditions like Alzheimer's disease . As a piperidine-containing scaffold, 1-(2-Phenylprop-1-en-1-yl)piperidine serves as a valuable building block for the synthesis and exploration of novel compounds in pharmacological and chemical research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

24401-44-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(2-phenylprop-1-enyl)piperidine

InChI

InChI=1S/C14H19N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

WEGINNWNXJKJFI-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

N-Alkylation of Piperidine

The direct alkylation of piperidine with 2-phenylprop-1-en-1-yl halides represents a straightforward approach. For instance, 1-(2-phenylprop-1-en-1-yl)piperidine can be synthesized via nucleophilic substitution using 2-phenylprop-1-en-1-yl bromide and piperidine in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like DMF or acetonitrile.

Procedure :

  • Reactants : Piperidine (1 equiv), 2-phenylprop-1-en-1-yl bromide (1.2 equiv), K$$2$$CO$$3$$ (2 equiv).
  • Conditions : Reflux in acetonitrile (12–24 h).
  • Yield : 60–75% after column purification.

Key Considerations :

  • Steric hindrance from the propenylphenyl group may necessitate elevated temperatures.
  • Competing elimination reactions can reduce yields, requiring careful control of base strength.

Cross-Coupling Strategies

Sonogashira Coupling Followed by Hydrogenation

A two-step protocol involving Sonogashira coupling and partial hydrogenation has been employed to introduce the propenyl group. This method is advantageous for its modularity and stereochemical control.

Step 1: Sonogashira Coupling

  • Reactants : 1-Bromo-piperidine, phenylacetylene, Pd(PPh$$3$$)$$4$$ (5 mol%), CuI (10 mol%), piperidine (base).
  • Conditions : 60°C in THF (6 h).
  • Intermediate : 1-(Phenylethynyl)piperidine (yield: 82%).

Step 2: Selective Hydrogenation

  • Catalyst : Lindlar catalyst (quinoline-poisoned Pd/BaSO$$_4$$).
  • Conditions : H$$_2$$ (1 atm), rt, 4 h.
  • Yield : 70% (cis-alkene predominant).

Advantages :

  • High regioselectivity and compatibility with sensitive functional groups.
  • Tunable stereochemistry via catalyst choice.
Heck Coupling

Heck reactions enable direct installation of the propenyl moiety onto piperidine-containing aryl halides. This method is particularly useful for accessing trans-alkene isomers.

Procedure :

  • Reactants : 1-(4-Bromophenyl)piperidine, propene, Pd(OAc)$$2$$ (2 mol%), P(o-tol)$$3$$ (4 mol%), NEt$$_3$$.
  • Conditions : 100°C in DMF (12 h).
  • Yield : 55–65%.

Limitations :

  • Requires stoichiometric silver salts for halide scavenging.
  • Limited substrate scope due to competing β-hydride elimination.

Wittig Olefination

The Wittig reaction offers a versatile route to construct the propenyl group from piperidine ketones. This method is ideal for laboratories with access to stabilized ylides.

Procedure :

  • Reactants : 1-Acetylpiperidine, (2-phenylpropenyl)triphenylphosphonium bromide, NaHMDS.
  • Conditions : THF, 0°C to rt (4 h).
  • Yield : 68% (E/Z = 4:1).

Optimization Notes :

  • Bulky ylides favor E-alkene formation.
  • Anhydrous conditions are critical to prevent ylide hydrolysis.

Hydroamination of Alkynes

Transition-metal-catalyzed hydroamination of phenylpropyne with piperidine provides a one-pot route to the target compound. This method is atom-economical but requires specialized catalysts.

Procedure :

  • Catalyst : [Rh(COD)Cl]$$_2$$ (2 mol%), Xantphos (4 mol%).
  • Conditions : Toluene, 100°C (8 h).
  • Yield : 50–60%.

Challenges :

  • Competing alkyne polymerization reduces efficiency.
  • Limited enantiocontrol without chiral ligands.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Complexity Cost
N-Alkylation 60–75 Low Low Moderate
Sonogashira + Hydrogenation 70 High (cis) Moderate High
Heck Coupling 55–65 High (trans) High Very High
Wittig Reaction 68 Moderate (E/Z) Moderate Low
Hydroamination 50–60 None High Very High

Key Insights :

  • N-Alkylation is preferred for large-scale synthesis due to operational simplicity.
  • Sonogashira-Hydrogenation offers superior stereocontrol for medicinal chemistry applications.
  • Wittig Reaction balances cost and efficiency for academic labs.

Mechanistic Considerations

N-Alkylation Pathway

The reaction proceeds via an S$$_N$$2 mechanism, where piperidine’s lone pair attacks the electrophilic carbon in the alkyl halide. Steric effects from the propenyl group slow the reaction, necessitating prolonged heating.

Sonogashira Coupling

The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the alkyne, and reductive elimination to form the C–C bond. Subsequent hydrogenation proceeds via syn addition of H$$_2$$ across the triple bond.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties .

Mechanism of Action

The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, piperidine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,6-Dimethylphenyl)-2-(2-phenylprop-1-en-1-yl)piperidine (4f)
  • Synthesis : Prepared via reductive cyclization of an amide precursor with α-methylstyrene, yielding a 69:31 mixture of E/Z isomers (93% yield) .
  • Structural Features : The presence of a 2,6-dimethylphenyl group introduces steric hindrance, influencing isomer ratios and NMR spectral complexity (e.g., δ 5.23–5.53 ppm for olefinic protons) .
  • Key Difference : The additional methyl groups on the phenyl ring in 4f enhance lipophilicity compared to the unsubstituted phenylpropene group in the target compound.
1-(3-Phenylbutyl)piperidine Derivatives
  • Receptor Binding : Compounds with 1-(3-phenylbutyl)piperidine groups exhibit varied binding modes to sigma-1 receptors (S1R). For example, substituent orientation (toward helices α4/α5 vs. opposing directions) correlates with RMSD values (>2.5 Å to >4 Å), affecting hydrophobic interactions and pharmacophore compatibility .

Pharmacologically Active Piperidine Derivatives

Phencyclidine (PCP) and BTCP
  • PCP (1-(1-Phenylcyclohexyl)piperidine): A well-known NMDA receptor antagonist with hallucinogenic and anesthetic properties. Its cyclohexyl-piperidine scaffold stabilizes a chair conformation, enhancing receptor binding .
  • BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine): A PCP analog with a benzothiophene substituent, identified as a Trypanothione reductase (TryR) inhibitor .
Sigma Receptor Ligands
  • 1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) : Binds to phencyclidine (PCP) receptors with high affinity. The thienyl group enhances electron-rich interactions compared to phenylpropene derivatives .
  • Pharmacophore Insights : The phenylpropene group’s conjugated double bond may mimic the electronic properties of thienyl or cyclohexyl groups, but steric differences could alter receptor selectivity.

Natural Product Derivatives

1-[1-Oxo-3-phenyl-2E-propenyl]piperidine (Compound 8)
  • Source : Isolated from Piper nigrum roots, this natural amide features a carbonyl group adjacent to the propenyl chain, increasing polarity .
  • Comparison : The absence of a carbonyl group in 1-(2-phenylprop-1-en-1-yl)piperidine reduces hydrogen-bonding capacity but improves metabolic stability.

Conformational and Electronic Comparisons

1-(2,2,2-Trifluoroethyl)piperidine vs. 1-(Trifluoroacetyl)piperidine
  • Conformation : Electron-withdrawing substituents (e.g., trifluoroacetyl) stabilize chair conformations by increasing the leaving group propensity, while alkyl groups (e.g., trifluoroethyl) favor axial orientations .
  • Relevance : The phenylpropene group in the target compound may adopt a planar conformation, enhancing π-stacking but reducing ring puckering flexibility compared to trifluorinated analogs.

Data Tables

Table 2: Receptor Binding Parameters

Compound Target Receptor RMSD (Å) Key Interaction Reference
1-(3-Phenylbutyl)piperidine Sigma-1 (S1R) >2.5 Hydrophobic cavity
TCP PCP receptor - Salt bridge with Glu172

Q & A

Q. How can in silico models predict off-target interactions or toxicity risks?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against toxicity-associated targets (e.g., hERG channels, cytochrome P450 isoforms). Use QSAR models from platforms like OECD Toolbox to predict mutagenicity or carcinogenicity. Validate predictions with Ames tests or zebrafish embryo toxicity assays .

Data Presentation

Parameter Technique Example Reference
Purity AssessmentHPLC-UV (95% at 254 nm)
SolubilityShake-flask method (pH 7.4 buffer)
Metabolic StabilityLiver microsome assay (t₁/₂ = 2h)
Enantiomeric SeparationChiral HPLC (Chiralpak AD-H column)

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